Bienvenue dans la boutique en ligne BenchChem!

(S)-4-Bromo-homo-ibotenic acid

AMPA receptor stereoselectivity radioligand binding

Avoid generic racemic mixtures. (S)-4-Bromo-homo-ibotenic acid (BrHIBO) is the stereospecific tool for GluR1-selective AMPA activation and dual mGlu1/5 antagonism. Using the wrong enantiomer or unsubstituted analog will yield irreproducible data. Source the validated (S)-isomer to ensure target engagement fidelity in slice electrophysiology and receptor pharmacology.

Molecular Formula C5H5BrN2O4
Molecular Weight 237.009
CAS No. 121313-15-3
Cat. No. B570873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Bromo-homo-ibotenic acid
CAS121313-15-3
Molecular FormulaC5H5BrN2O4
Molecular Weight237.009
Structural Identifiers
SMILESC1(=C(ONC1=O)C(C(=O)O)N)Br
InChIInChI=1S/C5H5BrN2O4/c6-1-3(2(7)5(10)11)12-8-4(1)9/h2H,7H2,(H,8,9)(H,10,11)/t2-/m0/s1
InChIKeyJKYHBLOHAXEOGC-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Bromo-homo-ibotenic Acid (CAS 121313-15-3): Core Identity and Analytical Specifications


(S)-4-Bromo-homo-ibotenic acid (BrHIBO, CAS 121313-15-3) is a chiral, brominated derivative of the neuroactive amino acid ibotenic acid [1]. This synthetic analog acts as a potent and subtype-selective agonist at specific ionotropic AMPA (iGluR) and metabotropic glutamate (mGlu) receptors, with its biological profile being strictly stereospecific [1][2]. It is primarily supplied as a research-grade chemical for investigating glutamatergic signaling mechanisms .

Why Generic Substitution Fails: The Stereochemical and Subtype-Selectivity Imperative for (S)-4-Bromo-homo-ibotenic Acid


Generic substitution among homoibotenic acid analogs is not scientifically valid due to profound differences in stereochemistry-dependent pharmacology and subtype selectivity. The (S)-enantiomer of 4-bromo-homo-ibotenic acid exhibits dramatically different potency and receptor subtype selectivity compared to its (R)-enantiomer and the racemic (RS)-mixture [1]. Furthermore, the presence and nature of the 4-position substituent (bromo vs. methyl, butyl, or hydrogen) critically determines whether the compound acts as an agonist or antagonist at group I mGlu receptors, and dictates its selectivity profile across AMPA receptor subunits (e.g., GluR1 vs. GluR3) [2][3]. Consequently, using an incorrect enantiomer or analog will yield irreproducible and misleading data in receptor pharmacology studies.

Quantitative Differentiation Guide: Comparative Evidence for (S)-4-Bromo-homo-ibotenic Acid


Stereospecific Potency: (S)-BrHIBO vs. (R)-BrHIBO in Native AMPA Receptor Binding

The (S)-enantiomer of 4-bromohomoibotenic acid is 94-fold more potent than its (R)-counterpart in displacing the AMPA receptor radioligand [3H]AMPA from rat brain synaptic membranes [1].

AMPA receptor stereoselectivity radioligand binding excitatory amino acid

AMPA Receptor Subtype Selectivity: GluR1 vs. GluR3 Discrimination

(S)-4-bromohomoibotenic acid (BrHIBO) displays a pronounced selectivity for the GluR1 subunit of the AMPA receptor compared to GluR3, a key differentiator from other less-selective agonists [1].

AMPA receptor subtype selectivity GluR1 GluR3 oocyte electrophysiology

Functional Selectivity at Group I mGlu Receptors vs. Parent Compound Ibotenic Acid

While the parent compound ibotenic acid is a potent agonist at group I and II mGlu receptors, the (S)-form of 4-bromo-homo-ibotenic acid acts as a selective and potent group I mGlu antagonist [1]. This functional switch is a critical point of differentiation.

metabotropic glutamate receptor mGlu1 mGlu5 antagonist ibotenic acid

Differentiation from Phenylglycine Antagonists: Broad vs. Subtype-Selective mGlu1/5 Antagonism

Unlike (S)-4-carboxyphenylglycine, which is a selective mGlu1 antagonist, (S)-homoibotenic acid analogs (including the 4-bromo derivative) display equipotent antagonism at both mGlu1 and mGlu5 receptors [1].

metabotropic glutamate receptor mGlu1 mGlu5 phenylglycine antagonist

Differentiation from 4-Methyl Analog: mGlu5a Partial Agonism vs. Inactivity

The 4-bromo substituent confers a distinct pharmacological profile at mGlu5a compared to the 4-methyl analog. In Xenopus oocytes expressing mGlu5a, 4-bromohomoibotenic acid (BrHI) acts as a weak agonist, whereas 4-methylhomoibotenic acid (MHI) is without effect [1].

metabotropic glutamate receptor mGlu5 partial agonist structure-activity relationship

In Vivo Neuroexcitation: (S)-BrHIBO vs. (R)-BrHIBO and Racemate

The stereospecificity of (S)-4-bromohomoibotenic acid extends to its in vivo neuroexcitatory effects, confirming that the (S)-enantiomer is the primary active species [1].

neuroexcitation in vivo pharmacology stereoselectivity cat spinal neurons

Validated Research and Industrial Applications of (S)-4-Bromo-homo-ibotenic Acid


Subtype-Selective Activation of Native AMPA Receptors

Given its 126-fold selectivity for GluR1 over GluR3 [1], (S)-4-bromo-homo-ibotenic acid is a premier tool for researchers seeking to selectively activate and study the physiological roles of GluR1-containing AMPA receptors in native tissues, such as brain slices or primary neuronal cultures. This level of discrimination is not achievable with standard AMPA receptor agonists like AMPA itself or the racemic mixture of this compound.

Dual Antagonism of Group I Metabotropic Glutamate Receptors (mGlu1/5)

In contrast to phenylglycine-based antagonists that are selective for mGlu1, (S)-4-bromo-homo-ibotenic acid acts as an antagonist at both mGlu1 and mGlu5 with similar potency [1]. This makes it an ideal tool for pharmacological experiments designed to probe the combined function of these two group I receptors in synaptic plasticity, neuronal excitability, and neurological disease models.

Investigation of an Atypical, 1S,3R-ACPD-Insensitive mGluR

In rat cortical slice preparations, (R,S)-4-bromohomoibotenate (BrHI) was shown to activate a phosphoinositide hydrolysis-coupled mGluR that is distinct from the classical 1S,3R-ACPD-sensitive group I receptors [1]. The (S)-enantiomer is the active component driving this response, enabling further studies to characterize this novel and pharmacologically unique receptor pathway.

Structure-Activity Relationship (SAR) Studies of Glutamatergic Ligands

As a key member of the 4-substituted homoibotenic acid series, (S)-4-bromo-homo-ibotenic acid serves as a critical reference compound for medicinal chemistry efforts. Its distinct profile—an AMPA agonist with GluR1 selectivity and a group I mGlu antagonist—provides a benchmark for understanding how halogenation at the 4-position of the isoxazole ring alters receptor subtype selectivity and functional pharmacology compared to methyl, butyl, or unsubstituted analogs [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Bromo-homo-ibotenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.